Hydrosilylation Selectivity: Rhodium-Catalyzed β-(Z) Vinylsilane Formation
1-Hexyne serves as a benchmark substrate for achieving high β-(Z) selectivity in alkyne hydrosilylation, a selectivity profile that is not universal across all 1-alkynes. In a study using an N,O-functionalized NHC-based rhodium(I) catalyst, the hydrosilylation of 1-hexyne with HSiMe2Ph demonstrated marked selectivity for the β-(Z)-vinylsilane product, with a determined energy barrier ΔG‡ of 19.8 ± 2.0 kcal mol−1 at 298 K [1]. This contrasts with related rhodium(I) catalysts bearing 2-picolyl-functionalized NHC ligands, which were reported to be β-(E) selective [1]. The catalyst system's ability to deliver β-(Z) selectivity specifically with linear aliphatic 1-alkynes like 1-hexyne is a key differentiator for applications requiring stereocontrol in vinylsilane synthesis.
| Evidence Dimension | Stereoselectivity in hydrosilylation |
|---|---|
| Target Compound Data | β-(Z)-vinylsilane product selectivity (marked); ΔG‡ = 19.8 ± 2.0 kcal mol⁻¹ |
| Comparator Or Baseline | 2-picolyl-functionalized NHC-Rh(I) catalysts: β-(E) selective |
| Quantified Difference | Inversion of stereoselectivity (Z vs. E) based on ligand architecture |
| Conditions | Catalyst: [RhBr(CO)(κ²C,N-tBuImCH2PyCH2OMe)]; Hydrosilane: HSiMe2Ph; Temperature: 298 K |
Why This Matters
For procurement in stereoselective vinylsilane synthesis, 1-hexyne is a preferred substrate with this specific catalyst class to access the Z-isomer, whereas other catalysts would yield the E-isomer.
- [1] Benedi, A., et al. (2023). β-(Z)-Selective alkyne hydrosilylation by a N,O-functionalized NHC-based rhodium(I) catalyst. Dalton Transactions, 52, 14465–14475. View Source
